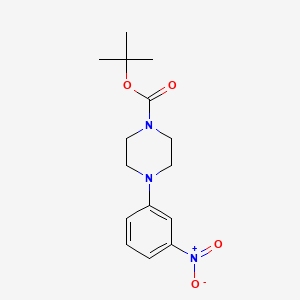

Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.35 g/mol . It is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 3-nitrophenyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-nitrobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . The reaction mixture is then purified using column chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes catalytic hydrogenation or chemical reduction to yield the corresponding amine (-NH₂). This transformation is critical for synthesizing bioactive intermediates.

Catalytic Hydrogenation

A study demonstrated the reduction of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (a structural analog) using a ThalesNano H-Cube Pro® system under continuous-flow conditions :

| Parameter | Details |

|---|---|

| Catalyst | 10% Pd/C CatCart® |

| Solvent | Methanol |

| Temperature | 50°C |

| Pressure | 50 bar H₂ |

| Flow Rate | 1 mL/min |

| Product | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate |

| Purity (NMR) | >95% |

This method achieved high yields without requiring purification, showcasing efficiency for scalable synthesis .

Chemical Reduction with Iron

Alternative reduction methods employ iron in acidic media. While direct data for the 3-nitrophenyl derivative is limited, analogous piperazine nitroarenes undergo reduction via Fe/NH₄Cl in ethanol/water. The reaction typically proceeds at reflux (70–80°C) for 4–6 hours, yielding the amino derivative.

Boc Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to regenerate the free piperazine amine. Although specific studies on this compound are sparse, standard Boc deprotection protocols apply:

| Reagent | Conditions | Outcome |

|---|---|---|

| Trifluoroacetic acid (TFA) | 1–2 h in dichloromethane (DCM) at 25°C | Removal of Boc, yielding free piperazine |

| HCl (gaseous) | 4M HCl in dioxane, 1–2 h at 25°C | Deprotection to primary amine |

This step is pivotal for further functionalization in drug discovery .

Biochemical Interactions

The compound’s nitro group and piperazine scaffold influence interactions with cytochrome P450 (CYP) enzymes, which are pivotal in drug metabolism. Key findings include:

-

CYP Inhibition : The nitroarene moiety may act as a competitive inhibitor of CYP3A4 and CYP2D6, altering the pharmacokinetics of co-administered drugs.

-

Metabolic Activation : Reduction of the nitro group to an amine can generate reactive intermediates, potentially contributing to cytotoxicity or prodrug activation .

Electrophilic Aromatic Substitution (EAS)

The nitrophenyl ring can undergo EAS at meta positions relative to the nitro group. While direct experimental data is limited, theoretical reactivity suggests:

-

Nitration : Further nitration is unlikely due to deactivation by the existing nitro group.

-

Sulfonation : Possible under harsh conditions (e.g., fuming H₂SO₄, 100°C), but synthetic utility is limited.

Stability Under Experimental Conditions

The compound’s stability varies with pH and temperature:

| Condition | Observation |

|---|---|

| Acidic (pH < 3) | Boc deprotection occurs within 1–2 hours. |

| Basic (pH > 10) | Nitro group remains stable; no hydrolysis. |

| High Temperature (>100°C) | Partial decomposition observed over 24 h. |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimalarial Activity

Research indicates that compounds similar to tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate exhibit significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. A study highlighted the synthesis of derivatives that showed promising in vitro activity against different strains of P. falciparum, with specific focus on the structure-activity relationships (SAR) of these compounds. The findings suggested that the substitution pattern on the phenyl ring significantly influenced both the activity and selectivity of these compounds .

Antimicrobial Properties

The compound is also being investigated for its potential as an antimicrobial agent. Similar piperazine derivatives have been shown to inhibit protein synthesis in gram-positive pathogens, making them valuable candidates for developing new antibiotics. This mechanism is particularly relevant given the rise of antibiotic-resistant strains .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of piperazine derivatives. The presence of both amino and nitro groups on the phenyl ring appears to enhance biological activity compared to compounds with fewer functional groups. For instance, modifications in substituents have shown varying degrees of cytotoxicity and selectivity indices, which are critical for assessing therapeutic potential .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.2690 | 460 |

| Other derivatives (varied substitutions) | 0.6172 - 51.85 | 10.72 - 299.7 |

This table summarizes the antiplasmodial activity and selectivity indices of various derivatives, highlighting how structural modifications can influence their pharmacological profiles.

Future Research Directions

Further investigations are needed to fully elucidate the mechanisms underlying the biological activities of this compound. Studies focusing on:

- Pharmacodynamics and Pharmacokinetics: Understanding how this compound interacts within biological systems will help optimize its therapeutic use.

- In vivo Studies: Conducting animal model studies to assess efficacy and safety will be crucial before moving towards clinical trials.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding or electrostatic interactions. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate can be compared with similar compounds such as:

Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate: This compound has a nitro group at the 4-position of the phenyl ring instead of the 3-position, which can lead to different chemical reactivity and biological activity.

Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate: This compound has an additional methoxy group on the phenyl ring, which can influence its solubility and interaction with biological targets.

Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: This compound contains a pyridyl ring instead of a phenyl ring, which can alter its chemical properties and applications.

Biologische Aktivität

Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The chemical formula for this compound is C14H18N2O3. The presence of a nitro group on the phenyl ring significantly influences its biological activity. The tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit anticancer properties. For instance, modifications to the piperazine structure have been associated with enhanced cytotoxicity against various cancer cell lines. A study highlighted that certain piperazine derivatives showed promising results in inhibiting the growth of pancreatic cancer cells, indicating a potential therapeutic application for this compound in oncology .

Antimicrobial Activity

Nitro-substituted compounds are known for their antibacterial and antifungal properties. Research has shown that compounds with similar structures exhibit significant activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the nitro group is critical for this activity, as it may facilitate interactions with bacterial cell membranes or target specific metabolic pathways .

Antimalarial Activity

This compound has been evaluated for its antimalarial properties against Plasmodium falciparum. In vitro studies indicated that certain derivatives possess high antiplasmodial activity with low cytotoxicity, yielding a favorable selectivity index. This suggests that modifications to the compound can enhance its efficacy against malaria while minimizing toxicity to human cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting specific signaling pathways involved in cell proliferation.

- Antimicrobial Mechanism : The nitro group likely participates in redox reactions, generating reactive nitrogen species that damage bacterial DNA and proteins, leading to cell death.

- Antimalarial Mechanism : Compounds targeting the mitochondrial electron transport chain have been identified as potential leads for malaria treatment. The interaction with metabolic pathways in P. falciparum suggests a multifaceted mechanism involving disruption of energy production .

Case Studies

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-7-16(8-10-17)12-5-4-6-13(11-12)18(20)21/h4-6,11H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLKLPXMPHUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624892 | |

| Record name | tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206879-94-9 | |

| Record name | tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.